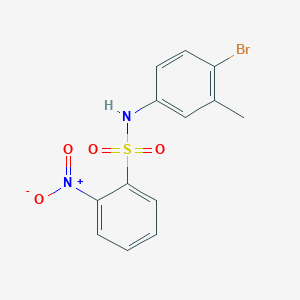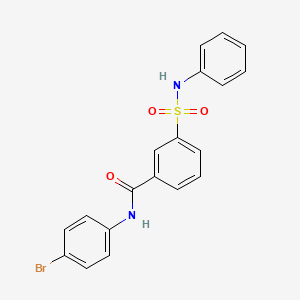![molecular formula C20H17ClN2O3S B3449133 5-[(benzylamino)sulfonyl]-2-chloro-N-phenylbenzamide](/img/structure/B3449133.png)
5-[(benzylamino)sulfonyl]-2-chloro-N-phenylbenzamide
Descripción general
Descripción
5-[(benzylamino)sulfonyl]-2-chloro-N-phenylbenzamide, commonly known as BSCPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BSCPB is a benzamide derivative that has been synthesized and studied extensively for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of BSCPB is not fully understood, but it is believed to act through multiple pathways. BSCPB has been shown to inhibit the activity of several enzymes such as cyclin-dependent kinases and histone deacetylases, which are involved in cell cycle regulation and gene expression. BSCPB has also been shown to activate the p53 pathway, which is involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
BSCPB has been shown to have several biochemical and physiological effects. In cancer cells, BSCPB has been shown to induce cell cycle arrest and apoptosis by inhibiting the activity of cyclin-dependent kinases and activating the p53 pathway. In neurons, BSCPB has been shown to protect against oxidative stress and neuroinflammation by inhibiting the activity of histone deacetylases and activating the Nrf2 pathway. BSCPB has also been shown to have anti-inflammatory and analgesic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BSCPB has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have potent biological activity in various assays. However, BSCPB also has some limitations. It is relatively unstable in aqueous solutions and can degrade over time, which can affect its potency. BSCPB also has low solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for BSCPB research. One direction is to further investigate its potential applications in cancer research, neuroscience, and drug discovery. Another direction is to optimize its chemical structure to improve its potency, selectivity, and pharmacokinetic properties. Finally, more studies are needed to fully understand the mechanism of action of BSCPB and its effects on different cell types and tissues.
Aplicaciones Científicas De Investigación
BSCPB has been studied for its potential applications in various fields such as cancer research, neuroscience, and drug discovery. In cancer research, BSCPB has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neuroscience, BSCPB has been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In drug discovery, BSCPB has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Propiedades
IUPAC Name |
5-(benzylsulfamoyl)-2-chloro-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3S/c21-19-12-11-17(27(25,26)22-14-15-7-3-1-4-8-15)13-18(19)20(24)23-16-9-5-2-6-10-16/h1-13,22H,14H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYCHWHQJKTPKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-chlorophenyl)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B3449063.png)
![4-chloro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B3449072.png)

![N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-(2-naphthyloxy)acetamide](/img/structure/B3449084.png)
![2-[(4-chlorophenyl)thio]-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B3449088.png)
![2-[(4-bromobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylic acid](/img/structure/B3449093.png)


![3-{[(3-{[(4-bromophenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B3449110.png)

![ethyl 2-[(cyclopropylcarbonyl)amino]-5-{[(3-methoxyphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B3449141.png)
![N-[3-(benzoylamino)phenyl]-5-bromo-2-furamide](/img/structure/B3449143.png)
![5-bromo-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B3449145.png)
![3-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-nitrobenzamide](/img/structure/B3449153.png)